

Application Notes and Protocols: SS47 in Immunofluorescence Staining

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Compound of Interest

Compound Name: SS47

Cat. No.: B12420230

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The designation "**SS47**" can refer to more than one protein, leading to ambiguity. This document provides detailed information and protocols for two potential targets:

- SS-B/La (Sjögren's syndrome type B antigen), an autoantigen involved in RNA metabolism.
- CD47 (Cluster of Differentiation 47), a transmembrane protein that regulates a variety of cellular processes, including immune responses and cell migration.

Please select the protein relevant to your research to proceed to the corresponding application notes and protocols.

SS-B/La (Sjögren's Syndrome Type B Antigen) in Immunofluorescence

Introduction

SS-B/La is a 47 kDa protein involved in the metabolism of RNA. It functions by binding to the 3' poly(U) terminus of nascent RNA polymerase III transcripts, which protects them from exonuclease digestion and aids in their proper folding and maturation[1][2]. Autoantibodies against the SS-B/La protein are commonly found in patients with Sjögren's syndrome and systemic lupus erythematosus[1][2]. In immunofluorescence applications, antibodies against SS-B/La are used to study its subcellular localization, which is predominantly in the nucleus and cytoplasm[2].

Data Presentation: Antibody Dilutions for Immunofluorescence

The following table summarizes recommended antibody dilutions for immunofluorescence staining of SS-B/La. It is important to note that optimal dilutions should be determined experimentally for each specific antibody and experimental setup.

Antibody Type	Catalog Number	Recommended Dilution	Application	Species Reactivity
Polyclonal (Rabbit)	PA5-120047	1:50 - 1:200	ICC/IF	Human

Data compiled from publicly available product information.

Experimental Protocol: Immunofluorescence Staining of SS-B/La in Cultured Cells

This protocol outlines the steps for immunofluorescent staining of SS-B/La in cultured cells, such as U2OS cells[1].

Materials:

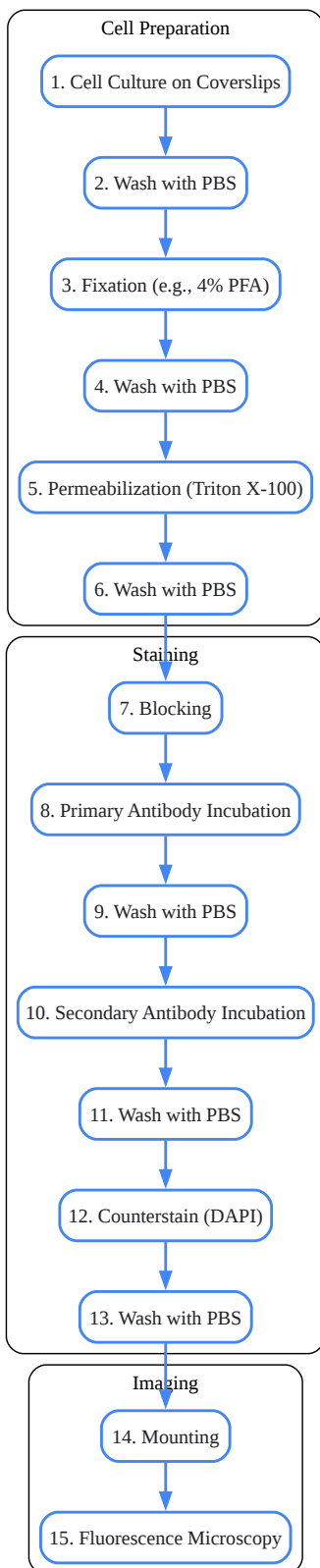
- Cultured cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
- Primary Antibody against SS-B/La (e.g., Rabbit Polyclonal)
- Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor® 488)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Since SS-B/La is an intracellular protein, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature[3].
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature[3].
- Primary Antibody Incubation: Dilute the primary anti-SS-B/La antibody in Blocking Buffer to the desired concentration (e.g., 1:50-1:200)[1]. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5-10 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Experimental Workflow



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Caption: General workflow for immunofluorescence staining of intracellular proteins.

CD47 (Cluster of Differentiation 47) in Immunofluorescence

Introduction

CD47, also known as Integrin-Associated Protein (IAP), is a ubiquitously expressed transmembrane glycoprotein belonging to the immunoglobulin superfamily[4]. It plays a crucial role in various cellular functions, including cell migration, apoptosis, and immune regulation[4][5]. CD47 acts as a receptor for signal-regulatory protein alpha (SIRP α), and their interaction provides a "don't eat me" signal that prevents phagocytosis of host cells by macrophages[4][5]. It is also a receptor for thrombospondin-1 (TSP-1), which is involved in signaling pathways that regulate cell proliferation and senescence[6][7]. In drug development, CD47 is a key target in cancer therapy, where blocking the CD47-SIRP α interaction can enhance the clearance of tumor cells[8]. Immunofluorescence is a valuable technique to study the cell surface expression and localization of CD47.

Data Presentation: Antibody Dilutions for Immunofluorescence

The following table provides a summary of recommended antibody dilutions for the immunofluorescent staining of CD47. Optimal dilutions should be determined by the end-user.

Antibody Type	Catalog Number	Recommended Dilution	Application	Species Reactivity
Polyclonal (Rabbit)	bs-21460R	1:50 - 1:200	IF(ICC)	Human

Data compiled from publicly available product information.

Experimental Protocol: Immunofluorescence Staining of CD47 on the Cell Surface

This protocol details the steps for staining the cell surface protein CD47 on cultured cells.

Materials:

- Cultured cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
- Primary Antibody against CD47 (e.g., Rabbit Polyclonal)
- Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor® 488)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

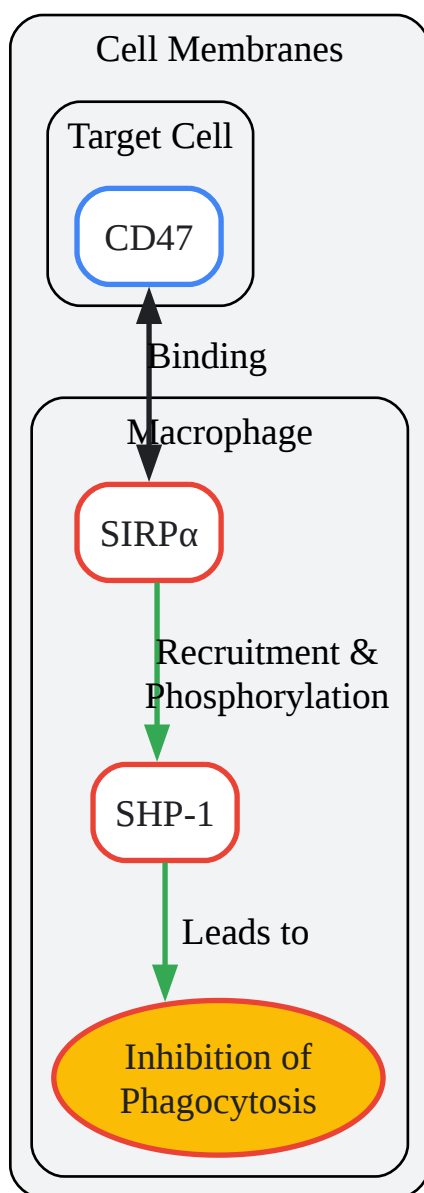
- Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Primary Antibody Incubation (Live Cell Staining - Optional): For staining of the extracellular domain of CD47 on live cells, incubate with the primary antibody diluted in media for 30-60 minutes at 4°C to prevent receptor internalization. Then proceed to fixation.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature. Note: Permeabilization is not required for staining cell surface proteins.
- Primary Antibody Incubation (If not performed on live cells): Dilute the primary anti-CD47 antibody in Blocking Buffer (e.g., 1:50-1:200)[9]. Incubate the cells with the diluted primary

antibody for 1 hour at room temperature.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5-10 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope.

CD47 Signaling Pathway

CD47 is involved in multiple signaling pathways. One of the most well-characterized is the interaction with SIRP α , which leads to the inhibition of phagocytosis.



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